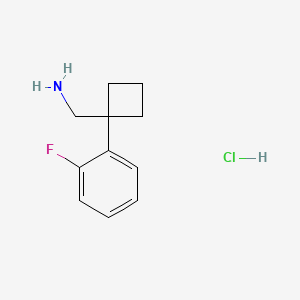

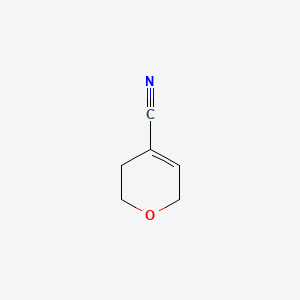

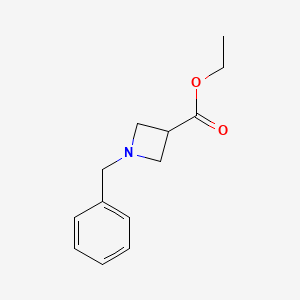

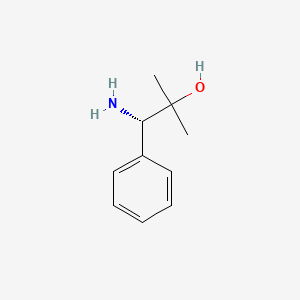

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

-(S)-1-amino-2-methyl-1-phenylpropan-2-ol, or SAMP2, is an amino alcohol that has been studied extensively for its unique properties and potential applications. SAMP2 is a chiral molecule, meaning that it has two different forms that are mirror images of one another. SAMP2 is found in nature and is produced by certain bacteria, fungi, and plants. It has been studied for its potential use in a variety of applications, including as a pharmaceutical, a food additive, and a cosmetic ingredient. In

Aplicaciones Científicas De Investigación

It has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, particularly for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Studies on the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates have been conducted to understand isotope effects in enzymatic reactions (Abdel-Monem, 1975).

Research on intravenous self-administration of related compounds like (-)-cathinone and 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane in rhesus monkeys has been carried out to study their reinforcing effects (Yanagita, 1986).

The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol has been described, which illustrates its utility in producing structurally complex molecules (Dufrasne & Néve, 2005).

It's been applied in the metabolic engineering of Escherichia coli for the production of biofuels like 2-methylpropan-1-ol (isobutanol), demonstrating its relevance in bioengineering and renewable energy research (Bastian et al., 2011).

The compound has also been involved in the synthesis of 1-aminopropan-2-ols with anti-malaria parasite activities, showcasing its potential in medicinal chemistry and drug development (Robin et al., 2007).

Propiedades

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-amino-2-methyl-1-phenylpropan-2-ol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)